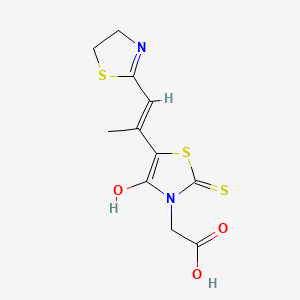

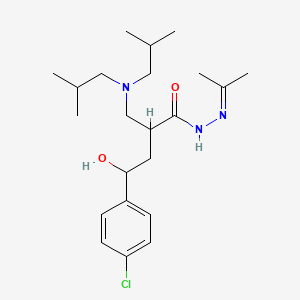

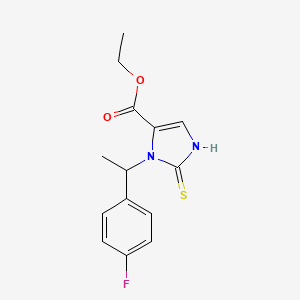

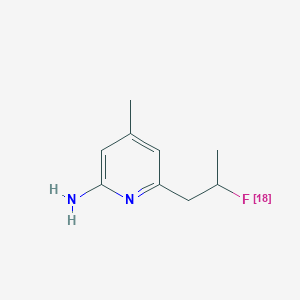

6-(2-(Fluoro-18F)-propyl)-4-methyl-2-pyridinamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-(2-(Fluoro-18F)-propyl)-4-methyl-2-pyridinamine is a radiolabeled compound used primarily in positron emission tomography (PET) imaging. This compound is significant due to its ability to act as a tracer in various diagnostic applications, particularly in the field of neuroimaging.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-(Fluoro-18F)-propyl)-4-methyl-2-pyridinamine involves the incorporation of the radioactive isotope Fluorine-18. The process typically starts with the preparation of a precursor molecule, which is then subjected to nucleophilic substitution reactions to introduce the Fluorine-18 isotope. The reaction conditions often require the use of specialized equipment to handle the radioactive materials safely and efficiently .

Industrial Production Methods

Industrial production of this compound involves automated synthesis processes to ensure high radiochemical yields and purity. The use of automated radiosynthesizers allows for the consistent production of the compound under Good Manufacturing Practices (GMP) conditions .

Analyse Des Réactions Chimiques

Types of Reactions

6-(2-(Fluoro-18F)-propyl)-4-methyl-2-pyridinamine undergoes various chemical reactions, including:

Electrophilic fluorination:

Nucleophilic substitution: Commonly used to replace a leaving group with the Fluorine-18 isotope.

Common Reagents and Conditions

The reactions typically involve reagents such as Fluorine-18 gas or Fluorine-18 labeled precursors. The conditions often require the use of anhydrous solvents and inert atmospheres to prevent the degradation of the radioactive isotope .

Major Products

The primary product of these reactions is the radiolabeled compound this compound, which is used in PET imaging .

Applications De Recherche Scientifique

6-(2-(Fluoro-18F)-propyl)-4-methyl-2-pyridinamine has a wide range of applications in scientific research:

Chemistry: Used as a tracer in various chemical reactions to study reaction mechanisms and kinetics.

Biology: Helps in the visualization of biological processes at the molecular level.

Medicine: Primarily used in PET imaging to diagnose and monitor neurological disorders, cancers, and other diseases

Industry: Employed in the development of new radiopharmaceuticals and diagnostic tools

Mécanisme D'action

The mechanism of action of 6-(2-(Fluoro-18F)-propyl)-4-methyl-2-pyridinamine involves its uptake by specific tissues or cells, where it emits positrons. These positrons interact with electrons in the surrounding tissue, producing gamma rays that are detected by PET scanners. This allows for the visualization of the distribution and concentration of the compound in the body, providing valuable diagnostic information .

Comparaison Avec Des Composés Similaires

Similar Compounds

6-(Fluoro-18F)-L-DOPA: Another radiolabeled compound used in PET imaging, particularly for studying the dopaminergic system in the brain

2-(Fluoro-18F)-deoxyglucose: Commonly used in oncology to image glucose metabolism in tumors.

Uniqueness

6-(2-(Fluoro-18F)-propyl)-4-methyl-2-pyridinamine is unique due to its specific uptake and retention in certain tissues, making it particularly useful for imaging specific biological processes and diseases .

Propriétés

Numéro CAS |

1146620-79-2 |

|---|---|

Formule moléculaire |

C9H13FN2 |

Poids moléculaire |

167.21 g/mol |

Nom IUPAC |

6-(2-(18F)fluoranylpropyl)-4-methylpyridin-2-amine |

InChI |

InChI=1S/C9H13FN2/c1-6-3-8(5-7(2)10)12-9(11)4-6/h3-4,7H,5H2,1-2H3,(H2,11,12)/i10-1 |

Clé InChI |

MBHRCNFCHFHUKZ-LMANFOLPSA-N |

SMILES isomérique |

CC1=CC(=NC(=C1)N)CC(C)[18F] |

SMILES canonique |

CC1=CC(=NC(=C1)N)CC(C)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.